(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide
Description
(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide is a hydrazinecarboximidamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety. This compound adopts an (E)-configuration at the hydrazinecarboximidamide double bond, confirmed via single-crystal X-ray analysis in related structures . The benzo[d][1,3]dioxole group contributes to its planar aromatic system, which may influence π-π stacking interactions in biological targets. Synthetically, such compounds are typically prepared by condensing substituted benzaldehydes with hydrazinecarboximidamide precursors under acidic or reflux conditions .
However, its structural framework is shared with derivatives exhibiting diverse bioactivities, including anticancer and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-9(11)13-12-4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H4,10,11,13)/b12-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNHMHIVPIUGPW-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxole ring or the hydrazinecarboximidamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Various electrophiles or nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide with structurally analogous hydrazinecarboximidamide derivatives, focusing on synthesis, structural features, and biological activity.
Structure-Activity Relationship (SAR) Insights
Benzo[d][1,3]dioxole Modifications :
- Ring-opening (e.g., in compound 19 , IC50 = 350 nM) increases pantothenate synthetase inhibition compared to intact-ring analogues (e.g., compound 18 ) .
- Functionalization with electron-withdrawing groups (e.g., nitro in IId-06 ) may reduce yields but improve stability .
Substituent Effects: Fluorine atoms enhance cytotoxicity (e.g., 8l vs. non-fluorinated analogues) by improving lipophilicity and target affinity . Pyrazole and thiazole rings contribute to π-π stacking interactions, critical for DNA intercalation or enzyme binding .
Stereochemistry :
- The (E)-configuration is essential for planar molecular geometry, optimizing interactions with biological targets .
Biological Activity
(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4O3. The structure consists of a hydrazine derivative with a benzo[d][1,3]dioxole moiety which is known for its biological significance.
Mechanisms of Biological Activity
Research has indicated that compounds containing hydrazine and benzo[d][1,3]dioxole structures exhibit various biological activities, including:
- Antioxidant Activity : The benzo[d][1,3]dioxole moiety contributes to the antioxidant properties by scavenging free radicals.
- Antimicrobial Effects : Studies have shown that similar compounds possess antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Properties
In a study published in Journal of Medicinal Chemistry, this compound was shown to effectively reduce oxidative stress markers in vitro. The compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating its potential as an antioxidant agent.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing their potential as antimicrobial agents.
Case Study 3: Anticancer Activity
A recent investigation focused on the anticancer properties of hydrazine derivatives. The study reported that this compound significantly reduced cell viability in A549 lung cancer cells through a mechanism involving caspase activation and DNA fragmentation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
